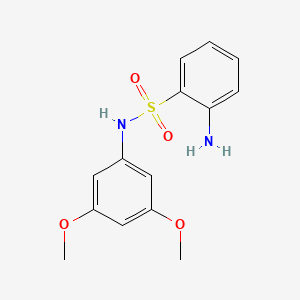
2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an amino group, a benzenesulfonamide moiety, and two methoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide typically involves the reaction of 3,5-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of 3,5-dimethoxyaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Reaction Scheme:
- Dissolve 3,5-dimethoxyaniline in a suitable solvent (e.g., dichloromethane).
- Add benzenesulfonyl chloride dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
- Add a base (e.g., pyridine) to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Introduction of various functional groups such as halides, alkyl groups, or other substituents.
Scientific Research Applications
2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide has diverse applications in scientific research, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, its derivatives inhibit carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition can lead to reduced tumor growth and proliferation in cancer cells .
Comparison with Similar Compounds
2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
- 4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide
- 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide
These compounds share similar structural features but differ in the position and number of substituents on the phenyl ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C14H16N2O4S |
|---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S/c1-19-11-7-10(8-12(9-11)20-2)16-21(17,18)14-6-4-3-5-13(14)15/h3-9,16H,15H2,1-2H3 |
InChI Key |
OXJJSCGKDMUYCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-methylglycinamide](/img/structure/B12502918.png)

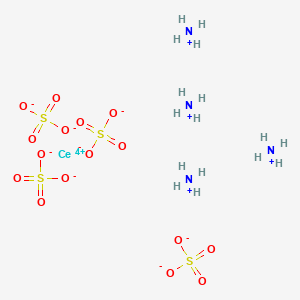
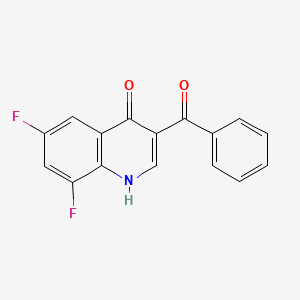
![Methyl 5-{[(4-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502927.png)
![5-Acetyl-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B12502931.png)
methanone](/img/structure/B12502937.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(3-methoxypropyl)acetamide](/img/structure/B12502944.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide](/img/structure/B12502959.png)
![N-{[3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B12502967.png)
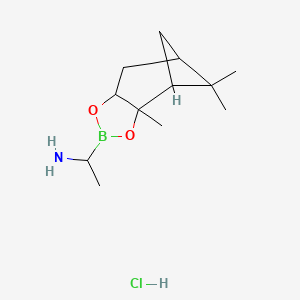
![methyl 3-[methyl(4-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate](/img/structure/B12502983.png)
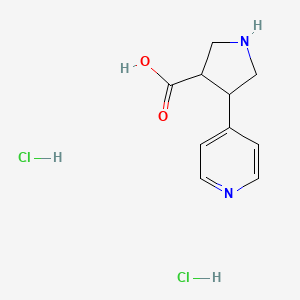
![(3E)-5-bromo-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12503010.png)
